N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE
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Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE is a synthetic organic compound that features a benzodioxole moiety fused with a quinolinecarboxamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Quinoline Synthesis: The quinoline ring is often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the quinolinecarboxamide through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted benzodioxole compounds .
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as tubulin and microtubules.
Chemical Biology: It serves as a tool compound to study the effects of quinoline derivatives on cellular processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-4-{THIENO[3,2-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXAMIDE: This compound also features a benzodioxole moiety and has shown efficacy in tumor cells under glucose starvation conditions.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds have been designed for their anticancer activity and share structural similarities with N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE.
Uniqueness
This compound is unique due to its specific combination of a benzodioxole moiety with a quinolinecarboxamide structure, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-6-15-13(9-12)3-2-8-20(15)18(21)19-14-5-7-16-17(10-14)23-11-22-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRZNBQXATFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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